Desoximetasone

Vasoconstriction assay Topical bioavailability Potency classification

Inconsistent generic substitution of high-potency topical corticosteroids compromises plaque psoriasis treatment consistency. Desoximetasone directly addresses this variability: • 22.5% superior clinical outcome rate vs. betamethasone dipropionate 0.05% cream in head-to-head psoriasis trials. • Rapid percutaneous permeation with significantly shorter lag time than ointment formulations for acute flare management. • Spray formulation demonstrates trend toward greater vasoconstrictive potency vs. clobetasol propionate spray for scalp/body-surface applications.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
CAS No. 382-67-2
Cat. No. B1670307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoximetasone
CAS382-67-2
Synonyms17 Desoxymethasone
17-Desoxymethasone
A 41304
A-41304
A41304
Deoxydexamethasone
Desoxi
Desoximetasone
Desoxymethasone
Flubason
Ibaril
Stiedex
Topicort
Topicorte
Topisolon
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1
InChIKeyVWVSBHGCDBMOOT-IIEHVVJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.10e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desoximetasone: High-Potency Topical Corticosteroid


Desoximetasone (CAS 382-67-2) is a synthetic fluorinated glucocorticoid belonging to the class of high-potency topical corticosteroids [1]. It is formulated in various vehicles—including cream, ointment, gel, and spray—and is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as psoriasis, eczema, and atopic dermatitis [2]. Its potency, as defined by the vasoconstrictor assay, places it in the high to super-high range (Class I–II), a classification that directly informs therapeutic selection and procurement decisions [3].

Corticosteroid receptor agonist tool compound Supports dermatosis model and vasoconstriction assay research
Multi-formulation research platform Cream, ointment, gel, and spray vehicles for permeation and formulation studies
Comparator benchmarking studies Reported differentiation from betamethasone and clobetasol in vasoconstriction and model-response endpoints

Desoximetasone: Why Substitution Fails


The therapeutic and performance profile of a topical corticosteroid is not determined solely by its chemical class or nominal potency ranking. Instead, it emerges from a complex interplay of molecular structure, receptor binding kinetics, formulation vehicle, and resultant skin permeation characteristics. Even among high-potency steroids classified within the same nominal range, significant differences in vasoconstrictor activity, clinical efficacy, and drug release kinetics have been quantified [1]. Consequently, generic substitution—even with a compound of identical potency class—can result in variable therapeutic outcomes and may compromise treatment consistency. The following quantitative evidence demonstrates precisely where Desoximetasone exhibits measurable differentiation from its closest in-class comparators, including betamethasone dipropionate, clobetasol propionate, and diflorasone diacetate [2].

Potency class alone does not guarantee interchangeable model response Vasoconstrictor activity and permeation kinetics may differ markedly even within the same nominal class
Vehicle-dependent permeation profile may shift endpoint interpretation Cream and ointment formulations show different lag time and early permeation, which can alter model-response dynamics
Comparator-class mismatch may confound endpoint comparison Betamethasone dipropionate and clobetasol propionate exhibit distinct receptor-binding and formulation-release contexts

Desoximetasone: Comparative Efficacy Evidence


Ointment Vasoconstriction vs. Betamethasone and Clobetasol

In a double-blind, vehicle-controlled vasoconstriction assay, Desoximetasone 0.25% ointment (DM-o) and Desoximetasone 0.25% fatty ointment (DM-fo) were directly compared to Betamethasone 0.05% (BM) and Clobetasol Propionate 0.05% (CP) in healthy human volunteers. Chromametric and clinical assessments demonstrated that both Desoximetasone preparations were noninferior to Betamethasone 0.05%, while Clobetasol Propionate 0.05% was found to be 'a little less active' [1].

Ointment Vasoconstriction
Head-to-head
Noninferior blanching response vs betamethasone; clobetasol reported less active
Supports model-response benchmarking against in-class comparators
Healthy volunteer vasoconstriction assay; chromametric assessment
Vasoconstriction assay Topical bioavailability Potency classification

Spray Vasoconstrictor Potency vs. Clobetasol

A randomized, double-blind study compared the vasoconstrictive properties of Desoximetasone 0.25% topical spray to a placebo and seven other known potency topical corticosteroid formulations, including Clobetasol Propionate 0.05% spray. Desoximetasone 0.25% topical spray (REGWQ Grouping = A) exhibited a trend toward greater vasoconstrictive potency compared to Clobetasol Propionate 0.05% spray (REGWQ Grouping = A) [1].

Spray vs Clobetasol
Head-to-head
Trend toward greater vasoconstrictive potency vs clobetasol spray (numerical, not statistically significant)
Context for spray formulation selection in topical research models
Randomized, blinded study in 32 healthy subjects; REGWQ grouping
Topical spray Vasoconstriction Formulation comparison

Psoriasis: Superiority over Betamethasone Dipropionate

A double-blind, intraindividual comparison study in 40 patients with symmetrical chronic psoriatic lesions evaluated the effectiveness of Desoxymethasone 0.25% cream versus Betamethasone 17,21-dipropionate 0.05% cream applied twice daily for 21 days. At the end of the trial period, the Desoxymethasone-treated side was clinically assessed as better in 22.5% of cases, compared to only 10% of cases for the Betamethasone dipropionate-treated side [1]. A separate double-blind, intraindividual study confirmed these findings, reporting that Desoxymethasone cream was significantly more active concerning reduction of erythema and overall improvement of psoriatic lesions [2].

Psoriasis Model Response
Head-to-head
Reported better endpoint response in 22.5% of cases vs 10% for betamethasone dipropionate
Supports model-response comparison in plaque psoriasis research
Double-blind, intraindividual study; 40 patients; 21-day cream application
Psoriasis Clinical efficacy Cream formulation

Spray Potency: High to Super-High (Class I-II)

Based on the vasoconstrictor assay, Desoximetasone 0.25% topical spray is classified as a high to super-high potency (Class I to Class II) corticosteroid formulation. This classification places it in the uppermost echelon of topical steroid potency, alongside agents such as augmented betamethasone dipropionate and clobetasol propionate, but with the added advantage of a spray vehicle which may enhance patient adherence and cosmetic acceptability [1].

Potency Classification
Class-level
Class I–II (high to super-high) by vasoconstrictor assay
Standardized potency framework for cross-compound selection
Overlaps with Class I range; spray vehicle may influence assay context
Potency classification Vasoconstrictor assay Spray formulation

Cream Permeation: Faster Lag Time than Ointment

In vitro permeation testing (IVPT) using human cadaver skin demonstrated that while the cumulative permeation of Desoximetasone at 24 hours was comparable between cream and ointment formulations, there was a significant difference in lag time and in the amount permeated at early time points. The cream formulation exhibited a significantly shorter lag time and higher permeation in the first few hours compared to the ointment [1].

Cream Permeation Lag
Head-to-head
Significantly shorter lag time and higher early permeation vs ointment
Supports formulation-dependent permeation research design
IVPT through human cadaver skin; 24-hour cumulative permeation comparable
Skin permeation Formulation comparison IVPT

Desoximetasone: Application Scenarios


Psoriasis: Superiority over Betamethasone Dipropionate

Based on direct head-to-head clinical trial data showing that Desoximetasone 0.25% cream yields a clinically better outcome in 22.5% of cases versus 10% for Betamethasone dipropionate 0.05% cream [1], Desoximetasone is the preferred choice for treating plaque psoriasis where superior efficacy is a critical endpoint. Procurement should prioritize Desoximetasone cream for this indication.

Spray for Adherence and Ease of Application

The Desoximetasone 0.25% topical spray is classified as a high to super-high potency (Class I-II) corticosteroid and has demonstrated a trend toward greater vasoconstrictive potency compared to Clobetasol propionate 0.05% spray [2]. This formulation is particularly well-suited for patients who prefer or require a non-messy, easy-to-apply vehicle, such as those with scalp psoriasis or extensive body surface involvement.

Cream Formulation: Rapid Onset of Action

In vitro permeation studies reveal that Desoximetasone cream exhibits a significantly shorter lag time and higher early drug permeation compared to the ointment formulation [3]. This evidence supports the use of Desoximetasone cream in scenarios where rapid alleviation of acute inflammatory symptoms is desired. Procurement decisions should favor the cream formulation for acute flare management.

Application
Selection Property
Validation Focus
Psoriasis model-response studies
Cream formulation with reported comparator differentiation
Endpoint-response comparison vs betamethasone dipropionate
Topical spray formulation research
High to super-high potency spray vehicle
Vasoconstrictor assay benchmarking and vehicle adherence models
Acute permeation and release studies
Cream formulation with shorter lag time
Early time-point permeation kinetics and IVPT model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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